Rotoxamine
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Overview
Description
Rotoxamine, also known as (S)-carbinoxamine, is a first-generation antihistamine of the ethanolamine class. It is the maleic acid salt of the levorotatory isomer of carbinoxamine. This compound is known for its significant antimuscarinic activity and the marked sedation it produces in most patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotoxamine is synthesized through the reaction of 2-(4-chlorophenyl)-2-pyridinylmethanol with dimethylamine. The reaction typically involves the use of a suitable solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Rotoxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .
Scientific Research Applications
Rotoxamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of first-generation antihistamines.
Biology: this compound is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: The compound is used in the development of new antihistamine drugs and in the study of their pharmacokinetics and pharmacodynamics.
Industry: This compound is used in the formulation of various pharmaceutical products, particularly those aimed at treating allergic conditions
Mechanism of Action
Rotoxamine exerts its effects by competing with free histamine for binding at H1-receptor sites. This antagonizes the effects of histamine on H1-receptors, leading to a reduction in the symptoms associated with allergic reactions. The molecular targets of this compound include the H1-receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Similar Compounds
Carbinoxamine: The parent compound of rotoxamine, also a first-generation antihistamine.
Clemastine: Another first-generation antihistamine with similar properties.
Diphenhydramine: A widely used first-generation antihistamine known for its sedative effects.
Uniqueness of this compound
This compound is unique due to its specific isomeric form, which provides a distinct pharmacological profile compared to other similar compounds. Its significant antimuscarinic activity and marked sedation make it particularly effective in treating severe allergic reactions .
Properties
CAS No. |
5560-77-0 |
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Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |
InChI Key |
OJFSXZCBGQGRNV-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
5560-77-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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